molecular formula C17H24N2O7 B4041129 3,5-Dimethyl-1-[2-(4-nitrophenoxy)ethyl]piperidine;oxalic acid

3,5-Dimethyl-1-[2-(4-nitrophenoxy)ethyl]piperidine;oxalic acid

Cat. No.: B4041129
M. Wt: 368.4 g/mol
InChI Key: LAIPJTHKSIJGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-1-[2-(4-nitrophenoxy)ethyl]piperidine; oxalic acid is a complex organic compound with a molecular formula of C15H22N2O3. This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups and a nitrophenoxyethyl group. The addition of oxalic acid forms a salt, enhancing its stability and solubility in various solvents.

Scientific Research Applications

3,5-Dimethyl-1-[2-(4-nitrophenoxy)ethyl]piperidine; oxalic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-[2-(4-nitrophenoxy)ethyl]piperidine typically involves a multi-step process:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Substitution with Dimethyl Groups:

    Attachment of the Nitrophenoxyethyl Group: The nitrophenoxyethyl group is introduced via a nucleophilic substitution reaction, where the piperidine ring reacts with 4-nitrophenoxyethyl chloride under basic conditions.

    Formation of the Oxalic Acid Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt, enhancing its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-[2-(4-nitrophenoxy)ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxyethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-[2-(4-nitrophenoxy)ethyl]piperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpiperidine: Lacks the nitrophenoxyethyl group, resulting in different chemical and biological properties.

    4-Nitrophenoxyethylamine: Contains the nitrophenoxyethyl group but lacks the piperidine ring, leading to different reactivity and applications.

Uniqueness

3,5-Dimethyl-1-[2-(4-nitrophenoxy)ethyl]piperidine; oxalic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity not observed in similar compounds.

Properties

IUPAC Name

3,5-dimethyl-1-[2-(4-nitrophenoxy)ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.C2H2O4/c1-12-9-13(2)11-16(10-12)7-8-20-15-5-3-14(4-6-15)17(18)19;3-1(4)2(5)6/h3-6,12-13H,7-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIPJTHKSIJGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOC2=CC=C(C=C2)[N+](=O)[O-])C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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